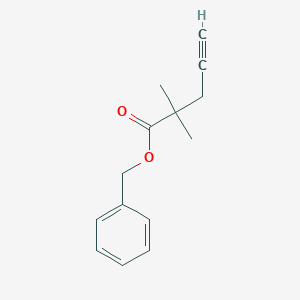

Benzyl 2,2-dimethylpent-4-ynoate

Description

Contextualizing Alkyne-Containing Esters in Advanced Organic Synthesis

Alkyne-containing esters are highly versatile intermediates in organic synthesis. nih.gov The presence of the carbon-carbon triple bond, a region of high electron density, renders them susceptible to a wide array of chemical transformations. This functionality allows for the construction of more complex molecules through various reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions. researchgate.netresearchgate.net The ester group, in turn, provides a handle for further modifications or can be a key structural component of the target molecule. The combination of these two functional groups within a single molecule creates a powerful synthon for the synthesis of diverse organic compounds. nih.gov

Significance of Benzyl (B1604629) Esters in Chemical Transformations and Protecting Group Strategies

Benzyl esters are widely employed in organic synthesis, primarily due to their utility as protecting groups for carboxylic acids. acs.orgoup.com A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting under certain conditions. wikipedia.org The benzyl ester group is particularly advantageous because it is stable under a variety of reaction conditions, yet can be selectively removed when desired. oup.com The most common method for deprotection is through palladium-catalyzed hydrogenation, which cleaves the benzyl group to yield the free carboxylic acid and toluene (B28343). organic-chemistry.org This mild cleavage condition makes benzyl esters compatible with a wide range of other functional groups that might be sensitive to harsher deprotection methods. oup.com

Structural Features and Synthetic Utility of Benzyl 2,2-dimethylpent-4-ynoate

This compound possesses a unique combination of structural features that contribute to its synthetic potential. The molecule contains a terminal alkyne, a quaternary carbon center adjacent to the ester carbonyl, and a benzyl ester. The terminal alkyne provides a reactive site for various carbon-carbon bond-forming reactions. The gem-dimethyl group on the α-carbon sterically hinders the ester carbonyl, which can influence its reactivity and confer specific conformational preferences. The benzyl ester, as previously discussed, serves as a cleavable protecting group for the carboxylic acid functionality.

The synthesis of related alkynyl esters has been achieved through methods such as the dehydration of β-ketoesters. nih.gov While a specific synthesis for this compound is not detailed in the provided search results, general methods for creating internal alkynes often involve C-C coupling reactions. organic-chemistry.org

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical properties and synthetic applications as dictated by the provided outline. The objective is to present a scientifically accurate and detailed discussion of the compound, drawing from available research to highlight its structural characteristics and potential roles in organic synthesis. The content will strictly adhere to the specified sections and subsections, avoiding any information outside of this defined scope.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in synthesis. The following table summarizes the key identifiers and predicted properties of this compound.

| Property | Value |

| Molecular Formula | C14H16O2 |

| Molecular Weight | 216.27 g/mol |

| CAS Number | 2219368-87-1 sigmaaldrich.com |

| InChI | InChI=1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |

| InChIKey | VEOQIDGLDWDPBM-UHFFFAOYSA-N |

| SMILES | CC(C)(CC#C)C(=O)OCC1=CC=CC=C1 |

Table 1: Chemical Identifiers and Properties of this compound. Data sourced from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,2-dimethylpent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOQIDGLDWDPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Benzyl 2,2 Dimethylpent 4 Ynoate

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in Benzyl (B1604629) 2,2-dimethylpent-4-ynoate is a key site for various chemical reactions, including cyclization, addition, and cross-coupling reactions. The presence of a gem-dimethyl group adjacent to the ester functionality can influence the steric environment and potentially the reactivity of the alkyne.

Intramolecular cyclization reactions of alkynes are powerful methods for the construction of cyclic compounds. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. For a molecule like Benzyl 2,2-dimethylpent-4-ynoate, both 5-exo-dig and 6-endo-dig cyclizations are theoretically possible, depending on the reaction conditions and the nature of the attacking species.

In a 5-exo-dig cyclization, the nucleophile would attack the terminal carbon of the alkyne to form a five-membered ring. Conversely, a 6-endo-dig cyclization would involve an attack on the internal carbon of the alkyne, leading to a six-membered ring. While 5-exo cyclizations are generally kinetically favored for terminal alkynes, the formation of the thermodynamically more stable six-membered ring via a 6-endo pathway can be achieved under certain conditions, sometimes involving reversible processes or specific catalysts. The gem-dimethyl group may sterically hinder the approach to the internal carbon, potentially favoring the 5-exo pathway.

| Cyclization Mode | Description | Predicted Favorability |

| 5-exo-dig | Attack at the terminal alkyne carbon to form a five-membered ring. | Generally kinetically favored. |

| 6-endo-dig | Attack at the internal alkyne carbon to form a six-membered ring. | Generally kinetically disfavored but can be thermodynamically favored. |

The triple bond of the alkyne moiety is susceptible to various addition reactions. Haloboration, the addition of a boron-halogen bond across the alkyne, is a useful transformation that introduces both a halogen and a boron-containing group in a single step. This reaction provides access to versatile vinylboronate and vinylhalide intermediates. The regioselectivity of haloboration is influenced by both electronic and steric factors. For a terminal alkyne like that in this compound, the addition typically proceeds in a regioselective manner.

The terminal alkyne of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org For practical applications, the alkyne is often protected with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), which is then removed (desilylation) prior to the coupling reaction. This two-step sequence, involving silylation-desilylation followed by Sonogashira coupling, is a common strategy to avoid undesired side reactions like homocoupling of the terminal alkyne. wikipedia.org

The general scheme for a Sonogashira coupling of a desilylated analog of this compound would involve the reaction of the terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org

| Reaction | Reagents and Conditions | Product |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl/Vinyl-substituted alkyne |

Transformations Involving the Ester Functionality

The benzyl ester group in this compound can undergo several important transformations, including transesterification and reduction. The steric hindrance provided by the adjacent gem-dimethyl group might influence the rate of these reactions.

Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For a sterically hindered ester like this compound, forcing conditions or specific catalysts might be required to achieve efficient conversion. organic-chemistry.org This process allows for the synthesis of a variety of other ester derivatives of 2,2-dimethylpent-4-ynoic acid, which could be useful for tuning the properties of the molecule or for subsequent synthetic steps. A facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides has been described using ferric(III) chloride as a catalyst. rsc.org

The benzyl ester can be reduced to the corresponding primary alcohol, 2,2-dimethylpent-4-yn-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgbyjus.commasterorganicchemistry.comquora.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters. libretexts.orgquora.com The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the displacement of the benzyloxy group and subsequent reduction of the intermediate aldehyde. It is important to note that LiAlH₄ will also reduce the alkyne if the reaction is not carefully controlled.

| Reaction | Reagent | Product |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2,2-dimethylpent-4-yn-1-ol |

Reactivity of the Benzyl Moiety

The benzyl group in this compound is a key site for a variety of chemical transformations. Its reactivity is largely governed by the stability of the benzylic radical and cation, which facilitates a range of functionalization reactions.

Benzylic Activation and Functionalizations

The benzylic C-H bonds of the benzyl group in this compound are susceptible to activation, paving the way for various functionalization reactions. This activation is often achieved through hydrogen atom transfer (HAT) processes, which are facilitated by the resonance stabilization of the resulting benzyl radical. Research has demonstrated that benzylic C–H bonds can be selectively oxidized, halogenated, or coupled with other organic fragments. For instance, transition metal catalysis, particularly with metals like palladium and copper, has been effectively employed for the C–H functionalization of toluene (B28343) and its derivatives, which serve as a model for the benzyl group in the target molecule. These methods often proceed via the formation of a metal-benzylic species, which can then undergo further reaction.

Furthermore, the direct functionalization of benzylic C-H bonds can be achieved using a variety of reagents and catalytic systems. These transformations are highly valuable in organic synthesis as they allow for the direct conversion of readily available starting materials into more complex products.

| Catalyst System | Reagent | Functionalization Type | Ref. |

| Pd(OAc)2/Oxidant | Organoboron Reagents | Arylation | |

| Cu(I) or Cu(II) | N-Fluorobenzenesulfonimide | Fluorination | |

| N-Bromosuccinimide | Light/Radical Initiator | Bromination |

Photochemical Transformations of Benzene (B151609) Derivatives with Alkenes

The benzene ring of the benzyl group can participate in photochemical reactions, particularly in the presence of unsaturated systems like the alkyne moiety in this compound. Upon absorption of UV light, the benzene ring can be excited to a higher energy state, making it more reactive. This excited state can then undergo a variety of transformations, including cycloadditions with alkenes and alkynes. While direct intramolecular photochemical reactions between the benzyl group and the distal alkyne in this compound have not been specifically reported, the fundamental principles of benzene photochemistry suggest that such transformations could be plausible under appropriate conditions. The [2+2] photocycloaddition between an excited state benzene ring and an alkene is a well-documented process that leads to the formation of a cyclobutane (B1203170) ring. Similar reactivity with the alkyne could potentially lead to the formation of a cyclobutene (B1205218) derivative.

Radical-Mediated Transformations Involving Benzyl and Alkyne Systems

Radical reactions offer a powerful avenue for the transformation of this compound, leveraging the reactivity of both the benzyl and alkyne functionalities.

Carbon-Centered Radical Generation and Reactivity

Carbon-centered radicals can be generated from this compound through various methods. The benzylic position is a prime site for radical generation via hydrogen atom abstraction, as discussed previously. Additionally, the alkyne moiety can undergo radical addition reactions. For instance, a radical species can add to one of the sp-hybridized carbons of the alkyne, generating a vinylic radical. This vinylic radical can then participate in subsequent cyclization or intermolecular trapping reactions. The gem-dimethyl group on the carbon adjacent to the ester carbonyl would likely influence the stereochemical outcome of any intramolecular radical cyclization.

Formal Sigmatropic Rearrangements via Free Radical Intermediates

While classical sigmatropic rearrangements are concerted pericyclic reactions, formal versions of these transformations can occur via stepwise free radical pathways. In the context of this compound, a scenario could be envisioned where a radical is generated elsewhere in the molecule, followed by a sequence of radical additions and fragmentations that mimic a sigmatropic rearrangement. For example, a radical could be generated at the benzylic position, which could then, in principle, lead to a cascade of events involving the ester and alkyne functionalities, although such a specific rearrangement for this molecule is not documented. Research has shown that radical-mediated 1,2-migrations and other rearrangements are possible in suitably substituted radical intermediates.

Photoredox Catalysis for Decarboxylative Allylation Processes

A particularly relevant transformation for this compound is decarboxylative functionalization, which can be facilitated by photoredox catalysis. In this process, the benzyl ester can be viewed as a precursor to a benzyl radical upon decarboxylation. While the direct decarboxylation of a benzyl ester is challenging, related transformations involving the corresponding carboxylic acid (2,2-dimethylpent-4-ynoic acid) are well-established. Photoredox catalysis can enable the single-electron reduction of an activated form of the carboxylic acid, leading to its fragmentation to generate a carbon-centered radical and CO2. This radical can then be used in a variety of coupling reactions. For instance, the decarboxylative allylation of carboxylic acids using photoredox catalysis has been reported, where the generated radical adds to an allyl partner.

| Catalyst | Reductant/Oxidant | Substrate Scope | Ref. |

| Ru(bpy)3(PF6)2 | Hantzsch Ester | Aliphatic Carboxylic Acids | |

| Ir(ppy)2(dtbbpy)PF6 | Amine | Amino Acids |

Chemo- and Regioselective Transformations

The presence of both an alkyne and an ester functionality within the same molecule designates this compound as a polyfunctional substrate. This characteristic opens avenues for selective chemical modifications, where one functional group reacts preferentially over the other under specific catalytic conditions.

The terminal alkyne in this compound is a highly versatile handle for a variety of chemical transformations. Research on analogous terminal alkynes has demonstrated that transition metal catalysts, particularly those based on rhodium, can facilitate highly chemo- and regioselective reactions. For instance, rhodium catalysts have been successfully employed in the cross-dimerization of terminal arylacetylenes with terminal propargylic alcohols and amides, showcasing high levels of chemo- and regioselectivity to produce functionalized enynes. nih.gov This suggests that under similar rhodium catalysis, the alkyne moiety of this compound could selectively couple with another terminal alkyne, leaving the benzyl ester group untouched.

Furthermore, methylaluminoxane (B55162) (MAO) has been identified as an effective catalytic precursor for the chemo- and regioselective dimerization of a broad spectrum of terminal alkynes, leading to the formation of geminal dimers. nih.govacs.org This type of transformation, if applied to this compound, would selectively engage the alkyne group in a dimerization reaction, preserving the ester functionality.

The selective functionalization can also be envisioned in hydroalkynylative cyclizations of enynes, where rhodium catalysts have been shown to control for chemo-, regio-, and stereoselectivity with high precision. rsc.orgnih.gov While this compound is not an enyne itself, these findings highlight the potential for developing catalytic systems that can selectively target the alkyne in the presence of the ester for intramolecular or intermolecular additions.

The following table summarizes potential selective transformations of the alkyne moiety based on reactions of analogous compounds.

| Catalyst/Reagent | Transformation of Terminal Alkyne | Potential Product Type with this compound |

| Rhodium Catalyst | Cross-dimerization with another alkyne | Functionalized enyne |

| Methylaluminoxane (MAO) | Dimerization | Geminal dimer |

| Rhodium Catalyst | Hydroalkynylative cyclization (in a suitable enyne system) | Bicyclic enyne |

The gem-dimethyl group at the α-position of the ester in this compound is expected to exert a significant influence on the rates of intramolecular cyclization reactions. This phenomenon, known as the gem-dialkyl effect or the Thorpe-Ingold effect, describes the acceleration of ring-closing reactions due to the presence of geminal alkyl substituents on the connecting chain. lucp.netwikipedia.org

Studies on the cyclization of various substrates have consistently demonstrated the rate-enhancing nature of the gem-dialkyl effect. For example, the rate of lactonization of 2-hydroxybenzenepropionic acids is significantly accelerated by the introduction of methyl groups. wikipedia.org Similarly, the cyclization of β-halohydrins to form epoxides is markedly faster when geminal dimethyl groups are present. lucp.net In the context of acyclic diene metathesis (ADMET) polymerization, the gem-dimethyl substitution in certain monomers leads to a pronounced Thorpe-Ingold effect that favors the formation of cyclic olefins over polymerization. nih.gov

The table below illustrates the impact of the gem-dialkyl effect on the relative rates of cyclization in different systems, providing a basis to predict the enhanced cyclization reactivity of derivatives of this compound.

| System | Substitution | Relative Rate of Cyclization | Reference |

| Bromobutylamines | No gem-dialkyl group | 1 | lucp.net |

| Bromobutylamines | Gem-dimethyl group | 20 | lucp.net |

| 2-Chloroethanol Cyclization | No gem-dialkyl group | 1 | lucp.net |

| 2-Chloroethanol Cyclization | Gem-dimethyl on C1 or C2 | ~250 | lucp.net |

| 2-Chloroethanol Cyclization | Tetramethyl (gem-dimethyl on C1 and C2) | >10,000 | lucp.net |

Given these established principles, it can be inferred that any intramolecular reaction involving both the terminal alkyne and the ester-derived portion of this compound, or a derivative thereof, would be significantly accelerated by the presence of the gem-dimethyl group. This effect would be crucial in the design of synthetic routes that rely on the cyclization of this molecule or its derivatives to form carbocyclic or heterocyclic structures.

Applications in Organic Synthesis and Complex Molecule Construction

Benzyl (B1604629) 2,2-dimethylpent-4-ynoate as a Key Building Block

The combination of a reactive alkyne and a readily cleavable ester group in a single molecule allows for sequential or tandem reactions, positioning it as a potentially useful building block in synthetic strategies.

While no specific studies document the use of Benzyl 2,2-dimethylpent-4-ynoate as a precursor, its terminal alkyne functionality is a well-known handle for creating advanced intermediates. Terminal alkynes are fundamental starting materials for a wide array of chemical transformations.

Potential Transformations of the Alkyne Moiety:

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Aryl- or vinyl-substituted alkynes |

| Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazoles |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl ketone |

| Hydroboration-Oxidation | Borane reagent, then H₂O₂, NaOH | Aldehyde |

These potential transformations could convert this compound into more complex structures, which could then serve as advanced intermediates in multi-step syntheses. The benzyl ester group is generally stable to many of these conditions but can be selectively removed later.

Terminal alkynes are extensively used in the synthesis of a wide variety of nitrogen-containing heterocycles. Although no literature specifically reports the use of this compound for this purpose, its structure is suited for such applications. For instance, the [3+2] cycloaddition reaction between an alkyne and an azide (a key step in Click Chemistry) is a common method for synthesizing triazoles. Other potential cycloaddition reactions could lead to the formation of pyrazoles, isoxazoles, and other heterocyclic systems.

There is no available research on the role of this compound in spirocyclization or stereoselectivity studies. In principle, the alkyne could be part of an intramolecular reaction to form a spirocyclic system. The gem-dimethyl group adjacent to the ester is a quaternary carbon center, which can be a challenging stereocenter to create, but in this molecule, it is not chiral.

Integration into Total Synthesis Strategies

The integration of this compound into total synthesis strategies has not been documented in published research. However, its functional groups offer potential pathways for building complex molecular architectures.

This compound is an achiral molecule. The creation of chiral fragments from this starting material would require an asymmetric transformation. For example, an asymmetric reduction of the alkyne or a reaction at the alkyne that introduces a new stereocenter could be envisioned. Without specific examples in the literature, its role in constructing chiral fragments remains hypothetical.

Polyketides are a class of natural products characterized by repeating β-hydroxy carbonyl units. nih.gov Their biosynthesis involves sequential condensation of simple carboxylate units. The structure of this compound does not align with typical building blocks used in polyketide synthesis. However, its alkyne moiety could be hydrated to form a methyl ketone, a structure sometimes found in polyketide-derived natural products. The stereoselective assembly of polyketide chains is a complex process, and there is no evidence to suggest that this compound plays a role in these synthetic strategies. nih.gov

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the alkyne and ester groups in Benzyl (B1604629) 2,2-dimethylpent-4-ynoate can be modulated and enhanced through various catalytic systems. Future research should focus on developing novel catalysts that can selectively activate specific sites of the molecule, leading to a diverse range of chemical transformations.

Transition metal catalysis is a promising avenue. For instance, palladium and platinum complexes are known to catalyze the hydroselenation of alkynes, and the use of N-heterocyclic carbene (NHC) ligands with iron carbonyls has been shown to be effective for hydrothiolation and hydroselenation reactions with high regioselectivity. researchgate.net The development of enantioselective catalytic systems, such as those employing copper(I)-bis(phosphine) dioxides or cobalt-salox complexes, could enable the synthesis of chiral derivatives from this achiral precursor. orlandigroup.com Ruthenium-based catalysts, which have shown efficacy in the N-alkylation of α-amino acid esters, could potentially be adapted for transformations involving the benzyl ester moiety. nih.gov

Table 1: Potential Catalytic Transformations of Benzyl 2,2-dimethylpent-4-ynoate

| Catalytic System | Potential Transformation | Expected Product Class |

| Palladium/N-doped Carbon Nanoparticles | Direct C-H esterification with carboxylic acids | Di-esters |

| Ruthenium-based catalysts | N-alkylation with amines | Amides |

| Copper(I)-Bis(phosphine) Dioxide | Enantioselective α-arylation | Chiral α-aryl ketones (after transformation) |

| Cobalt-Salox Complexes | Enantioselective reduction of α,β-unsaturated derivatives | Chiral saturated esters |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more environmentally benign methods for the synthesis and subsequent reactions of this compound.

One area of focus could be the use of greener solvents and catalysts for its synthesis. For example, the esterification of benzyl alcohol with acetic acid has been successfully achieved using ionic liquids like [EMIM][HSO4] as a recyclable catalyst. researchgate.net Another sustainable approach involves the direct C(sp³)–H activation of toluene (B28343) derivatives for esterification, which avoids the use of pre-functionalized starting materials like benzyl halides or alcohols. researchgate.netacs.org Metal-free protocols, such as the use of heterocyclic ionic liquids as catalysts for oxidative esterification, also present a green alternative. researchgate.net For transformations of the alkyne moiety, metal-free esterification using phenyliodine bis(trifluoroacetate) (PIFA) offers a method that avoids heavy metal impurities. organic-chemistry.org

Advanced Mechanistic Insights via In Situ Spectroscopy and Time-Resolved Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques can provide real-time information about reaction intermediates and transition states.

For the alkyne functionality, mechanistic studies on its reactions are essential. For example, understanding the mechanism of alkyne-forming elimination reactions can be achieved through theoretical studies. acs.org The mechanism of transition-metal-catalyzed functionalization of alkynes with organoboron reagents has been investigated, revealing different mechanistic manifolds, including those involving single-electron transfer (SET). acs.org For the ester group, the mechanism of benzylation using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions has been explored, offering insights into electrophilic benzyl transfer. beilstein-journals.orgnih.gov Investigating the formal thioboration reaction of alkynes has provided mechanistic details through kinetic studies and the isolation of intermediates, supporting an AdE3 mechanism. nih.gov

Computational Design and Prediction of Novel Transformations for the Compound and its Analogs

Computational chemistry offers a powerful tool for predicting the reactivity of molecules and designing novel transformations. Density Functional Theory (DFT) and other computational methods can be employed to study the electronic properties and reaction pathways of this compound.

Computational studies can provide insights into the effects of substituents on alkyne reactivity, for instance, by analyzing the s-characters of sp-hybridized carbons and calculating activation free energies for reactions. researchgate.net The mechanism of uncatalyzed and catalyzed reactions, such as the addition of selenol to alkynes, can be elucidated through computational modeling. researchgate.net Furthermore, computational analysis has been used to understand the enantioselectivity of palladium-catalyzed α-arylation of ketones, which could be relevant for transformations of derivatives of this compound. orlandigroup.com The prediction of nucleophilicity through multivariate linear regression analysis is another computational tool that could be applied to predict the reactivity of this compound. orlandigroup.com

Application of this compound in the Synthesis of Structurally Complex Organic Molecules

The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of complex organic molecules. The alkyne can participate in a variety of reactions, including multicomponent reactions, to build molecular complexity rapidly. nih.govrsc.org

The alkyne moiety can be transformed into ketones or aldehydes via hydration reactions, with the regioselectivity controlled by the choice of reagents (e.g., aqueous acid versus hydroboration). masterorganicchemistry.com The resulting carbonyl compounds can then undergo further reactions, such as the enantioselective de novo synthesis of α,α-diaryl ketones from alkynes using chiral phosphoric acid catalysis. researchgate.net The ester functionality can be a handle for introducing other functional groups or for participating in cascade reactions. For instance, complex allylic esters can be synthesized via C-H oxidation routes, streamlining synthetic pathways. nih.gov The development of tandem reduction-Ohira-Bestmann reactions allows for the one-pot synthesis of alkynes from esters, a transformation that could be reversed in a synthetic sequence starting from this compound. orgsyn.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2,2-dimethylpent-4-ynoate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with esterification of 2,2-dimethylpent-4-ynoic acid using benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Employ factorial experimental designs (e.g., 2³ Yates pattern) to optimize variables like temperature (100–130°C), molar ratios (acid:alcohol), and catalyst loading (3–7% wt.) . Monitor reaction progress via TLC or GC-MS. For enantioselective synthesis, explore enzymatic catalysis using lipases (e.g., Candida antarctica) in non-aqueous media, with kinetic modeling to determine rate constants and activation energies .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Use FTIR to confirm ester carbonyl (C=O, ~1740 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches. ¹H/¹³C NMR resolves the benzyl group (δ 7.3–7.5 ppm aromatic protons) and quaternary dimethyl groups (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺. For purity assessment, employ GC-FID with internal standards (e.g., n-tetradecane) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months. Analyze degradation products via HPLC-DAD and LC-MS. Store in amber vials at –20°C with desiccants (silica gel) to prevent hydrolysis or oxidation. Monitor alkyne group integrity using Raman spectroscopy .

Advanced Research Questions

Q. What non-covalent interactions stabilize the molecular conformation of this compound, and how do they influence reactivity?

- Methodology : Perform single-crystal X-ray diffraction to resolve spatial arrangements of the alkyne and ester groups. Use natural bond orbital (NBO) analysis (at B3LYP/6-311++G** level) to quantify hyperconjugative interactions (e.g., σ→σ* in C≡C). Evaluate hydrogen bonding between ester carbonyl and adjacent methyl groups via AIMAll software .

Q. Can computational methods predict regioselectivity in derivatization reactions of this compound?

- Methodology : Apply DFT calculations (Gaussian 16) to model transition states for alkyne additions (e.g., Huisgen cycloaddition). Compare Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with experimental data from Sonogashira coupling or hydroamination reactions .

Q. How do heterogeneous catalysts enhance the efficiency of this compound synthesis?

- Methodology : Test ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O as a solid acid catalyst. Use uniform experimental design (UED) to study effects of catalyst loading (5–15% wt.), solvent (toluene vs. DMF), and reaction time (2–8 h). Characterize spent catalysts via XRD and BET analysis to assess deactivation mechanisms .

Q. What statistical approaches resolve contradictions in yield data across replicate experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.